Cararosinol A
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Overview
Description
Cararosinol A is a stilbene tetramer isolated from the roots of Caragana sinica . It has a molecular formula of C56H42O13 and a molecular weight of 922.92 g/mol . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cararosinol A is primarily isolated from natural sources, specifically the roots of Caragana sinica . The isolation process involves extraction with organic solvents followed by purification using chromatographic techniques . There is limited information available on the synthetic routes for this compound, as it is mainly obtained through natural extraction.
Industrial Production Methods: Currently, there are no established industrial production methods for this compound. The compound is typically produced in small quantities for research purposes through extraction from Caragana sinica .
Chemical Reactions Analysis
Types of Reactions: Cararosinol A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Cararosinol A has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of stilbene derivatives and their chemical properties.
Biology: this compound is investigated for its potential antioxidant and anti-inflammatory activities.
Industry: Although not widely used in industry, this compound’s unique chemical structure makes it a valuable compound for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cararosinol A involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways . The compound’s antioxidant properties help neutralize free radicals, reducing cellular damage and inflammation .
Comparison with Similar Compounds
Cararosinol A is compared with other similar compounds, such as:
Resveratrol: A well-known stilbene derivative with antioxidant and anti-inflammatory properties.
Piceatannol: Another stilbene derivative with potential anti-cancer and anti-inflammatory effects.
Cararosinol B: A closely related compound isolated from Caragana sinica with similar biological activities.
This compound is unique due to its tetrameric structure, which distinguishes it from other stilbene derivatives. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C56H42O13 |
---|---|
Molecular Weight |
922.9 g/mol |
IUPAC Name |
[(1S,2R,3S)-2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-7-[(1S,8S,9S,16S)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-2,3-dihydro-1H-inden-1-yl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C56H42O13/c57-30-9-1-25(2-10-30)44-46(29-17-34(61)19-35(62)18-29)54(55(68)27-5-13-32(59)14-6-27)53-51(44)41(66)24-42(67)52(53)49-39-21-37(64)23-43-48(39)50(56(69-43)28-7-15-33(60)16-8-28)38-20-36(63)22-40(65)47(38)45(49)26-3-11-31(58)12-4-26/h1-24,44-46,49-50,54,56-67H/t44-,45+,46-,49-,50+,54+,56-/m1/s1 |
InChI Key |
ZTPMWPNIUABDEG-WOYRYFLASA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H]([C@@H](C3=C2C(=CC(=C3[C@H]4[C@H](C5=C(C=C(C=C5O)O)[C@@H]6[C@H](OC7=CC(=CC4=C67)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C3=C2C(=CC(=C3C4C(C5=C(C=C(C=C5O)O)C6C(OC7=CC(=CC4=C67)O)C8=CC=C(C=C8)O)C9=CC=C(C=C9)O)O)O)C(=O)C1=CC=C(C=C1)O)C1=CC(=CC(=C1)O)O)O |
Origin of Product |
United States |
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